molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

カタログ番号: B1383936
CAS番号: 1935422-57-3
分子量: 199.01 g/mol
InChIキー: XJCDNRHRWDUUQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition at nanomolar concentrations, indicating its potency. Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . These interactions suggest that the compound can modulate critical biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has demonstrated significant anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It also affects cell signaling pathways, particularly those involving c-Met kinase and PARP1, leading to altered gene expression and cellular metabolism . These cellular effects highlight the potential of this compound as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . Similarly, its interaction with PARP1 leads to the inhibition of DNA repair processes, resulting in increased DNA damage and cell death . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s effects on cellular function have been shown to persist over several days, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as c-Met kinase and PARP1 . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to altered cellular metabolism . Additionally, the compound may undergo metabolic transformation in the liver, where it is processed by cytochrome P450 enzymes . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Once inside the cells, it may bind to intracellular proteins, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes such as c-Met kinase and PARP1 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.

生物活性

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 6-position of the triazolo moiety, which contributes to its unique chemical properties and offers diverse applications in medicinal chemistry. The biological activity of this compound has been explored in various studies, particularly in the context of cancer treatment and antimicrobial effects.

Structural Characteristics

The structure of this compound is characterized by a fused ring system that combines triazole and pyrazine frameworks. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine frameworks exhibit notable biological activities. Specifically, this compound has shown potential as an inhibitor of various biological targets, including enzymes involved in cancer pathways. Its structural features allow for interactions with enzyme binding sites, making it a candidate for drug development in oncology and other therapeutic areas.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance:

  • Compound 22i : Exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively . This compound also demonstrated superior c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM).
  • Compound RB7 : Showed significant anticancer activity on HT-29 colon cancer cells by inducing mitochondrial apoptosis through up-regulation of Bax and down-regulation of Bcl2 .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may interact with specific protein targets involved in cancer progression and inflammation. Interaction studies indicate effective binding capabilities with various proteins and enzymes crucial for therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been assessed for antimicrobial activities:

  • Antibacterial Studies : Compounds derived from triazolo[4,3-a]pyrazine exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Comparative Analysis with Related Compounds

A comparison table highlights the structural similarities and unique features of various compounds related to triazolo[4,3-a]pyrazine:

Compound NameStructure TypeUnique Features
1-Hydroxy-1H-[1,2,4]triazoleTriazoleHydroxyl group enhances solubility and reactivity
[1,2,4]Triazolo[3,4-b]quinazolineTriazolo-quinazolineExhibits potent anti-cancer properties
5-Amino-[1,2,4]triazoleAmino-triazoleIncreased biological activity due to amino group
3-Methyl-[1,2,4]triazolo[4,3-b]pyridazineMethyl-substitutedAltered electronic properties leading to different reactivity

科学的研究の応用

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is its potential as a kinase inhibitor. Kinases are crucial in regulating various cellular processes including growth and differentiation. Research indicates that this compound can inhibit c-Met kinase, which is associated with tumor growth and metastasis.

  • Case Study : A study synthesized various derivatives of this compound and evaluated their inhibitory activities against c-Met and VEGFR-2 kinases. The most promising derivative exhibited an IC50 value of 26.00 nM for c-Met and 2.6 µM for VEGFR-2, demonstrating potent anticancer properties against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .
CompoundA549 (μM)MCF-7 (μM)HeLa (μM)
This compoundTBDTBDTBD
Promising derivative (17l)0.98 ± 0.081.05 ± 0.171.28 ± 0.25

Material Science

Organic Semiconductors
In material science, this compound is being explored for its potential use in organic semiconductors and light-emitting materials. The unique electronic properties imparted by the triazole and pyrazine structures make it a candidate for developing efficient electronic devices.

Biological Studies

Enzyme Inhibition
The compound has shown significant interactions with various enzymes beyond kinases. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable in biochemical research.

  • Biochemical Properties : The compound's interaction with c-Met kinase has been extensively studied. It binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways that promote cell survival .

特性

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDNRHRWDUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。